

# Application Notes & Protocols: Assessing HBV Epitope Immunogenicity in HLA Transgenic Mice

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## Compound of Interest

Compound Name: HBV Seq2 aa:179-186

Cat. No.: B12406096

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Topic: Use of HLA Transgenic Mice to Study HBV Core Epitope (aa:18-27) Immunogenicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hepatitis B Virus (HBV) infection is a major global health issue, and the host's T-cell immune response is critical for viral clearance.[1] Cytotoxic T lymphocytes (CTLs), particularly CD8+ T-cells, play a vital role by recognizing and eliminating HBV-infected hepatocytes.[2] This recognition is mediated by the presentation of viral peptide epitopes by Human Leukocyte Antigen (HLA) class I molecules. Due to the species-specific nature of HBV and HLA restriction, conventional mouse models are inadequate for studying human T-cell responses.

HLA transgenic mice, which express human HLA genes (e.g., HLA-A2) and are deficient in their native MHC molecules, provide an invaluable in vivo platform to bridge this gap.[3][4] These models allow for the investigation of the immunogenicity of specific HBV epitopes in a human-like immune context, making them essential for the preclinical evaluation of therapeutic vaccines and immunotherapies.[5][6]

This document provides detailed protocols and data for assessing the immunogenicity of the well-characterized HLA-A2-restricted HBV core antigen epitope, HBcAg18-27 (FLPSDFFPSV),

using HLA-A2.1 transgenic mice.

## Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing HLA transgenic mice to evaluate the immunogenicity of HBV epitopes. The primary method for quantifying T-cell response is the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-producing cells, typically Interferon-gamma (IFN- $\gamma$ ).<sup>[2][7]</sup>

Table 1: Immunogenicity of HBV Core Epitopes in HLA-A2.1 Transgenic Mice

Epitope	Immunization Strategy	Adjuvant / Vehicle	Assay	Result (Mean SFC $\pm$ SD / $10^6$ splenocytes)	Reference
HBc141-149	HBc DNA-prime / Peptide-boost	gp96	IFN- $\gamma$ ELISPOT	145.4 $\pm$ 58.6	[1]
HBc18-27	Peptide in Incomplete Freund's Adjuvant	Incomplete Freund's Adjuvant	IFN- $\gamma$ ELISPOT	55 to 658 (range)	[3]
HBc18-27	DNA vaccine (pcDNA3.0-SCT-C18-27)	N/A	IFN- $\gamma$ ELISPOT	~150	[8][9]
HBc107-115	DNA vaccine (pcDNA3.0-SCT-C107-115)	N/A	IFN- $\gamma$ ELISPOT	~100	[8][9]

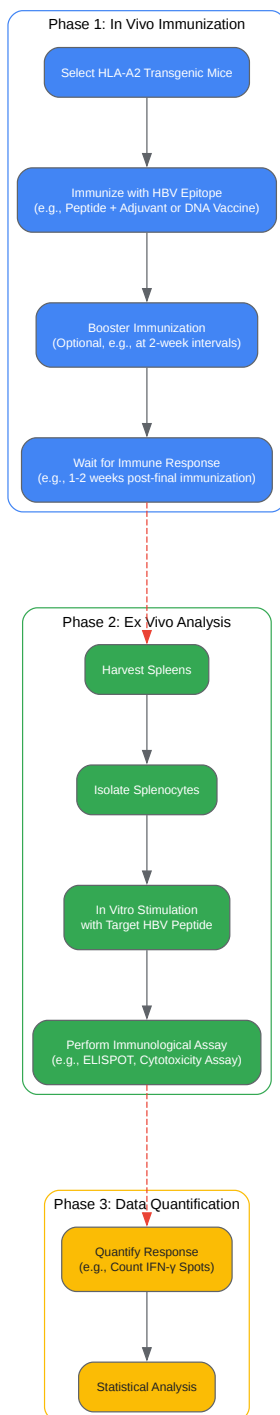
SFC: Spot-Forming Cells; SD: Standard Deviation; SCT: Single-Chain Trimer

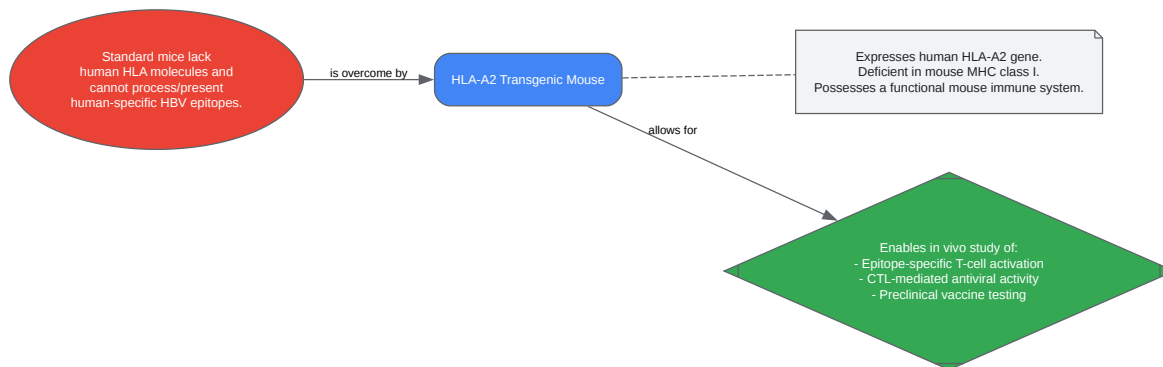
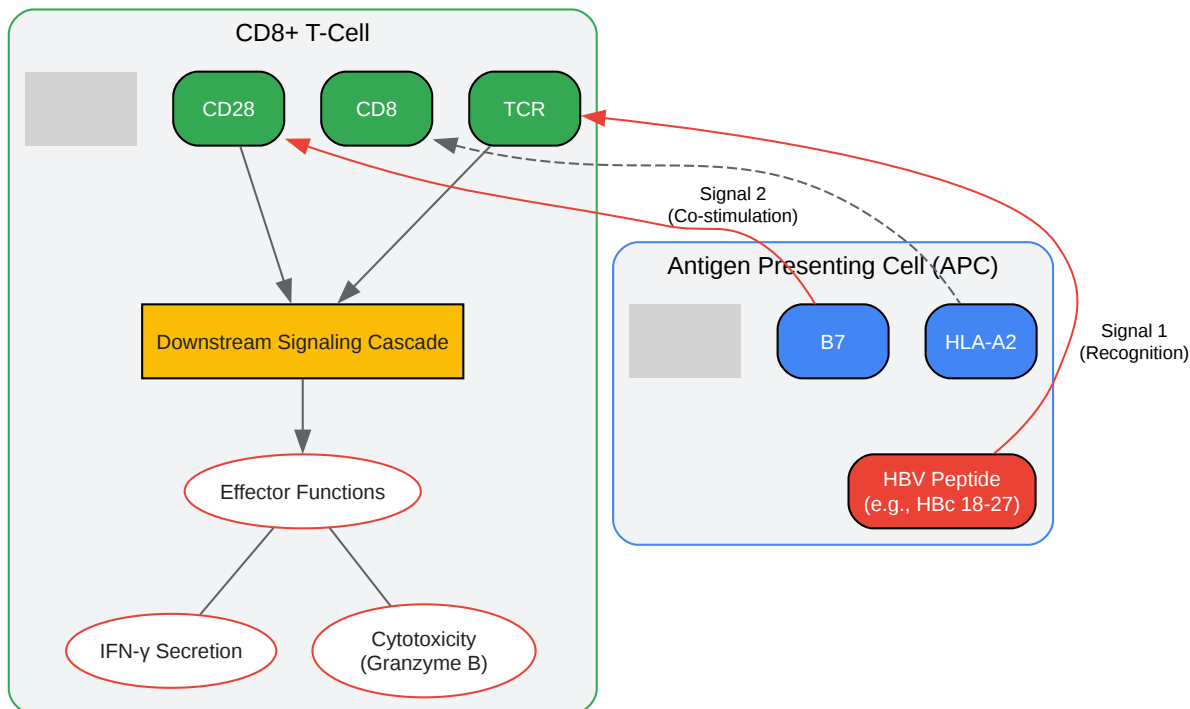
Table 2: Antiviral Efficacy Following Immunization in HBV/HLA-A2 Transgenic Mice

Epitope	Immunization Strategy	Outcome Measured	Result	Reference
HBc141-149	HBc DNA-prime / Peptide-boost	Serum HBsAg Reduction	35.5% decrease (P < 0.05)	[1]
HBc141-149	HBc DNA-prime / Peptide-boost	Viral DNA Reduction	Significant reduction (P < 0.05)	[1]
HBc18-27	DNA vaccine (SCT construct)	Inhibition of HBsAg from HepG2.2.15 cells	Statistically significant (P < 0.05)	[8]

## Experimental Workflow and Biological Pathways

The following diagrams illustrate the overall experimental process, the underlying biological mechanism of T-cell activation, and the rationale for using this animal model.





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